molecular formula C10H8ClN3 B2464169 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine CAS No. 1801905-57-6

4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine

Cat. No.: B2464169
CAS No.: 1801905-57-6
M. Wt: 205.65
InChI Key: LFPYZDHDWXMHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine is an organic compound with the molecular formula C10H8ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Scientific Research Applications

4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with 2-aminopyridine in the presence of a suitable catalyst. The reaction typically occurs in a solvent such as toluene, with iodine and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction allows for efficient production, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include N-oxides of the original compound.

    Reduction: Products include primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine is unique due to the presence of both chlorine and pyridine moieties, which confer distinct chemical reactivity and potential biological activities. The chlorine atom enhances the compound’s ability to participate in substitution reactions, while the pyridine rings provide a framework for various chemical modifications.

Properties

IUPAC Name

4-chloro-N-pyridin-2-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPYZDHDWXMHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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